molecular formula C20H27N3O2S B5675632 (3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-pyrrolidinamine

(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-pyrrolidinamine

Cat. No. B5675632
M. Wt: 373.5 g/mol
InChI Key: NIIQPUFAIONNJS-ZWKOTPCHSA-N
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Description

Synthesis Analysis:

The synthesis of related compounds typically involves multiple steps, including condensation, cyclocondensation, and substitution reactions. For instance, compounds with similar structures have been synthesized through reactions involving cyano and methylthio substitutions, as seen in the synthesis of thiazolopyridine derivatives and related heterocyclic compounds (George et al., 1998), (Lamphon et al., 2004).

Molecular Structure Analysis:

X-ray crystallography is a common method used for determining the molecular structure of complex compounds. The molecular packing, dimer interactions, and conformational details provide insights into the molecular structure, as demonstrated in the structural analysis of related compounds (Ganapathy et al., 2015), (Nagarajaiah & Begum, 2015).

Chemical Reactions and Properties:

The chemical reactions involving the compound may include nucleophilic substitutions, electrophilic additions, and ring closures. The reactivity can be influenced by the presence of methoxy and dimethylamino groups, as seen in compounds with similar functionalities (Quiroga et al., 1999).

Physical Properties Analysis:

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. These properties are often determined experimentally through techniques like crystallography and spectroscopy (Mirković et al., 2014).

Chemical Properties Analysis:

Chemical properties include reactivity, stability, and functional group analysis. The compound's functional groups, such as the pyrrolidinamine and thiazole rings, play a significant role in its chemical behavior and reactions (Procopiou et al., 2018). Understanding these properties is crucial for applications in chemical synthesis and material science.

properties

IUPAC Name

1-[(3S,4R)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-14-19(26-13-21-14)9-10-20(24)23-11-17(18(12-23)22(2)3)15-5-7-16(25-4)8-6-15/h5-8,13,17-18H,9-12H2,1-4H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIQPUFAIONNJS-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CC(C(C2)N(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)CCC(=O)N2C[C@H]([C@@H](C2)N(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-pyrrolidinamine

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